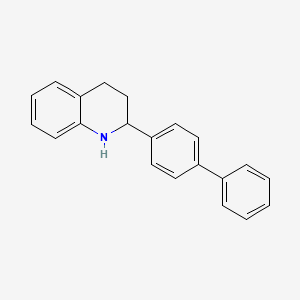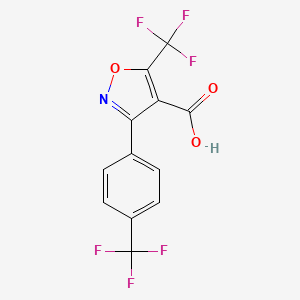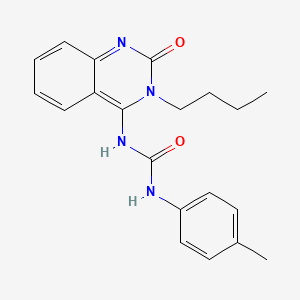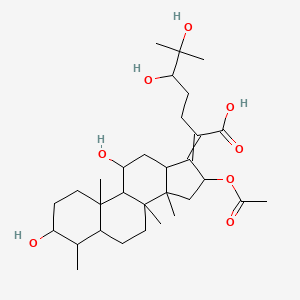
24,25-Dihydroxyfusidic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24,25-Dihydroxyfusidic Acid is a synthetic derivative of fusidic acid, a steroid antibiotic. It is primarily used in the treatment of skin diseases such as eczema and psoriasis due to its anti-inflammatory and immune-modulating properties . This compound is not soluble in water but can dissolve in organic solvents .
Preparation Methods
The synthesis of 24,25-Dihydroxyfusidic Acid involves several chemical reactions, including alkylation and hydrogenation. The process begins with the synthesis of the starting compound, followed by a series of chemical reactions to introduce the hydroxyl groups at the 24th and 25th positions. Industrial production methods require advanced organic synthesis techniques and equipment.
Chemical Reactions Analysis
24,25-Dihydroxyfusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
24,25-Dihydroxyfusidic Acid has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of fusidic acid derivatives.
Biology: It is used to investigate the biological effects of fusidic acid derivatives on cells and tissues.
Medicine: It is used in the development of new treatments for skin diseases, leukemia, and tumors.
Industry: It is used in the production of pharmaceutical creams and ointments for the treatment of skin diseases
Mechanism of Action
24,25-Dihydroxyfusidic Acid exerts its effects by modulating specific signaling pathways within the cell nucleus . It has anti-inflammatory and immune-modulating properties, which make it effective in treating skin diseases . The molecular targets and pathways involved include the inhibition of protein synthesis by preventing the translocation of elongation factor G from the ribosome .
Comparison with Similar Compounds
24,25-Dihydroxyfusidic Acid is unique due to its specific hydroxylation at the 24th and 25th positions. Similar compounds include:
Fusidic Acid: The parent compound, which is also used as an antibiotic.
26-Oxofusidic Acid: Another derivative with different hydroxylation patterns.
16-Epidesacetylfusidic Acid: A derivative with modifications at the 16th position.
These compounds share similar properties but differ in their specific chemical structures and biological effects .
Properties
Molecular Formula |
C31H50O8 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-5,6-dihydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37) |
InChI Key |
PGLFLDPZTHZNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
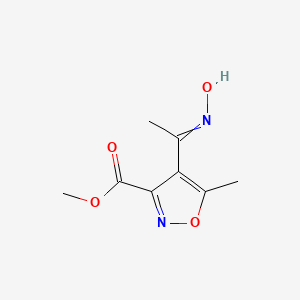
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)


